molecular formula C14H16N4O2 B2360159 (E)-N'-(4-methoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide CAS No. 849825-97-4

(E)-N'-(4-methoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide

Cat. No. B2360159
CAS RN: 849825-97-4
M. Wt: 272.308
InChI Key: LOLYQWFESKKTSC-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Imidazole, a five-membered heterocyclic moiety, is the basic core of this compound . Imidazole was first synthesized by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Molecular Structure Analysis

The molecular formula of (E)-N’-(4-methoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is C14H16N4O2 . It has an average mass of 272.302 Da and a monoisotopic mass of 272.127319 Da .

Scientific Research Applications

Lipase and α-Glucosidase Inhibition Compounds derived from (E)-N'-(4-methoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide have demonstrated significant lipase and α-glucosidase inhibition, indicating potential for applications in managing diseases related to these enzymes, such as diabetes and obesity (Bekircan, Ülker, & Menteşe, 2015).

Antimicrobial Activity This compound has been used as a base for synthesizing derivatives with notable antimicrobial activities against both gram-positive and gram-negative bacteria, suggesting its utility in developing new antibacterial agents (Amr, Mohamed, Al-Omar, & Ghabbour, 2016).

Antioxidant Activities Derivatives of this compound have exhibited in vitro antioxidant properties, highlighting its potential for use in therapies targeting oxidative stress-related diseases (Alp, Kılcıgil, Ozdamar, Çoban, & Eke, 2015).

Antitumor Activities Some derivatives of (E)-N'-(4-methoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide have shown promising antitumor activity in vitro, making it a potential candidate for cancer treatment research (Li, Zhang, Deng, Hu, Li, Zhao, Luo, & Huang, 2014).

Anticonvulsant Activity The compound's derivatives have been screened for anticonvulsant activity, with some showing significant potential, indicating its role in developing new treatments for seizure disorders (Kumar, Mohana, & Mallesha, 2013).

Monoamine Oxidase Inhibition Newly synthesized derivatives involving (E)-N'-(4-methoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide have shown inhibition of monoamine oxidase, an enzyme linked to neurological disorders, suggesting its application in developing treatments for such conditions (Amer, Hegazi, Alshekh, Ahmed, Soliman, Maniquet, & Ramsay, 2020).

Molecular Docking and Spectroscopic Studies The compound has been studied for its molecular structure through spectroscopic methods and molecular docking, aiding in the design of potential anti-diabetic agents (Karrouchi, Brandán, Sert, Karbane, Radi, Ferbinteanu, Garcia, & Ansar, 2021).

Xanthine Oxidase Inhibition Derivatives of this compound have been evaluated for their inhibitory activity against xanthine oxidase, an enzyme implicated in gout, presenting a potential therapeutic application (Xue, Li, Han, & Luo, 2022).

properties

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(2-methylimidazol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-11-15-7-8-18(11)10-14(19)17-16-9-12-3-5-13(20-2)6-4-12/h3-9H,10H2,1-2H3,(H,17,19)/b16-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLYQWFESKKTSC-CXUHLZMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC(=O)NN=CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CN1CC(=O)N/N=C/C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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